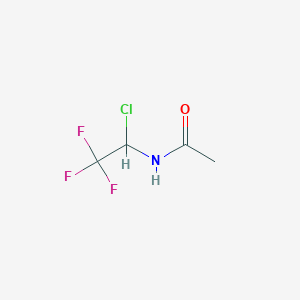

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Description

BenchChem offers high-quality N-(1-chloro-2,2,2-trifluoroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-chloro-2,2,2-trifluoroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H5ClF3NO |

|---|---|

Molecular Weight |

175.54 g/mol |

IUPAC Name |

N-(1-chloro-2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |

InChI Key |

RGGUXSGDGBRMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-(1-Chloro-2,2,2-trifluoroethyl)acetamide: Synthesis, Mechanistic Profiling, and Applications in Radical Scaffolding

Executive Summary

In the landscape of modern organofluorine chemistry and drug development, the incorporation of the trifluoromethyl (–CF₃) group is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity. N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS: 6776-46-1) serves as a highly specialized, electrophilic building block designed specifically for the late-stage functionalization of complex scaffolds.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a mechanistic linchpin. Its unique structure—an

Physicochemical Data Profile

To establish a baseline for experimental design, the quantitative and structural data for N-(1-chloro-2,2,2-trifluoroethyl)acetamide are summarized below.

| Property | Value / Description |

| IUPAC Name | N-(1-chloro-2,2,2-trifluoroethyl)acetamide |

| CAS Registry Number | 6776-46-1 |

| Molecular Formula | C₄H₅ClF₃NO |

| Molecular Weight | 175.54 g/mol |

| Canonical SMILES | CC(=O)NC(Cl)C(F)(F)F |

| Physical State | White to off-white crystalline solid (at standard conditions) |

| Reactivity Profile | Moisture-sensitive |

Data corroborated via standard chemical databases .

Mechanistic Profiling & Reactivity

The synthetic utility of N-(1-chloro-2,2,2-trifluoroethyl)acetamide is dictated by the push-pull electronic environment surrounding its

Electrophilicity and Nucleophilic Substitution

The –CF₃ group exerts a powerful inductive electron-withdrawing effect (

Capto-Dative Radical Stabilization

When converted to a radical precursor, the resulting

Validated Synthetic Methodology

The most authoritative and scalable synthesis of this compound was developed by Gagosz and Zard . The protocol below is engineered as a self-validating system , ensuring that causality and in-process controls (IPCs) guide the researcher through the workflow.

Step 1: Hemiaminal Formation

Objective: Condense acetamide with a trifluoroacetaldehyde equivalent.

-

Causality of Reagents: Pure trifluoroacetaldehyde is a toxic, volatile gas that is notoriously difficult to handle. Therefore, 2,2,2-trifluoro-1-methoxyethanol (a stable liquid hemiacetal) is utilized. Upon heating, it releases the active aldehyde in situ, which immediately condenses with acetamide.

-

Procedure: Charge a flask with 2,2,2-trifluoro-1-methoxyethanol (1.0 eq), acetamide (1.0 eq), and 1,4-dioxane. Reflux under argon for 2 hours.

-

In-Process Control (IPC) & Self-Validation: The reaction's progress is validated macroscopically by the dissolution of the initially heterogeneous mixture into a clear solution. Microscopically, an aliquot analyzed by

NMR must show the disappearance of the broad acetamide –NH₂ singlet and the emergence of a distinct doublet for the newly formed –NH–CH(OH)– proton.

Step 2: Deoxychlorination

Objective: Convert the intermediate hydroxyl group to the target

-

Causality of Reagents: Thionyl chloride (

) is chosen over phosphorus-based chlorinating agents because its byproducts ( -

Procedure: Suspend the intermediate from Step 1 in heptane. Add

(1.05 eq) and heat to 85 °C under a steady sweep of argon to remove effluent gases. -

In-Process Control (IPC) & Self-Validation: The macroscopic validation of this step is the complete cessation of gas evolution. Microscopically,

NMR of a dried aliquot will show a significant downfield shift of the methine proton (from the hydroxylated precursor to the chlorinated product), confirming complete conversion.

Synthetic workflow for N-(1-chloro-2,2,2-trifluoroethyl)acetamide.

Applications in Advanced Drug Development

In pharmaceutical development, modifying a drug candidate with a –CH(CF₃)NHAc motif can drastically alter its pharmacokinetic profile, often protecting adjacent bonds from proteolytic cleavage. N-(1-chloro-2,2,2-trifluoroethyl)acetamide is the premier building block for achieving this via Xanthate-Mediated Radical Addition .

The Radical Cascade Protocol

-

Xanthate Installation: The

-chloro amide is reacted with Potassium O-ethyl xanthate at room temperature. The soft sulfur nucleophile cleanly displaces the chloride, yielding S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate. -

Radical Transfer (MADIX/RAFT): Upon initiation with a peroxide (e.g., Lauroyl Peroxide, DLP) and heat, the xanthate bond homolytically cleaves.

-

Alkene Trapping: The resulting capto-dative stabilized radical adds across an unactivated alkene. The xanthate group is then transferred to the newly formed radical, propagating the chain and yielding a highly functionalized, trifluoromethylated pharmacophore .

Xanthate-mediated radical addition utilizing the target compound.

Handling and Storage Parameters

Due to the electrophilic nature of the

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

-

Handling: Weigh and transfer using standard Schlenk techniques or within a controlled-environment glovebox to preserve the integrity of the C–Cl bond prior to nucleophilic substitution.

References

-

ChemSrc Database. "N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS 6776-46-1)". ChemSrc. URL:[Link]

-

Gagosz, F.; Zard, S. Z. "Organic Syntheses Procedure: S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate". Organic Syntheses. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Database". National Institutes of Health. URL:[Link]

Foreword: The Strategic Role of Fluorine in Modern Chemistry

An In-depth Technical Guide to the Synthesis, Properties, and Applications of α-Chloro-α,α,α-trifluoroethyl Amides

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound changes to the physicochemical and biological profiles of parent compounds. Within the vast landscape of organofluorine chemistry, α-chloro-α,α,α-trifluoroethyl amides represent a class of compounds with significant, yet highly specific, utility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, and strategic applications of these unique chemical entities, moving beyond simple protocols to explain the underlying principles that govern their behavior.

Structural and Physicochemical Properties: A Tale of Two Halogens

The defining feature of an α-chloro-trifluoroethyl amide is the presence of both a trifluoromethyl (-CF₃) group and a chlorine atom on the carbon adjacent to the amide carbonyl. This arrangement creates a unique electronic and steric environment that dictates the molecule's properties and reactivity.

Electronic Effects and Molecular Geometry

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This has several immediate consequences:

-

Basicity Attenuation: The trifluoromethyl group significantly reduces the basicity of the adjacent amide nitrogen. This makes the α-trifluoromethyl amine motif an excellent bioisostere for the neutral amide bond found in peptides, a critical feature for designing drug candidates with improved pharmacokinetic profiles.[1][2]

-

Bond Polarity and Geometry: The C-CF₃ bond is highly polarized and is considered isopolar with a C=O carbonyl bond.[1][3] Furthermore, the F₃C-C-N bond angle is approximately 120°, closely mimicking the geometry of a standard amide.[2] This structural similarity allows these molecules to act as non-hydrolyzable mimics of the tetrahedral transition state of peptide bond cleavage.[1]

The α-chloro atom serves primarily as a reactive handle. It is a competent leaving group, making the α-carbon an electrophilic center ripe for nucleophilic substitution, which is the cornerstone of this scaffold's synthetic utility.[4]

Spectroscopic Characterization

The unique structural features of α-chloro-trifluoroethyl amides give rise to characteristic spectroscopic signatures. Researchers can confidently identify these compounds by analyzing their NMR and IR spectra.

| Spectroscopic Technique | Characteristic Feature | Typical Range / Observation | Causality |

| ¹⁹F NMR | Singlet | ~ -70 to -80 ppm | The three fluorine atoms of the CF₃ group are chemically equivalent and typically do not show coupling to other nuclei unless there are nearby protons. |

| ¹H NMR | α-CH Proton | ~ 6.0 - 7.0 ppm (if present) | The strong electron-withdrawing effects of the CF₃, Cl, and carbonyl groups deshield the α-proton significantly, shifting it downfield. |

| N-H Proton | ~ 7.0 - 9.0 ppm | The N-H proton of a secondary amide appears as a broad singlet or a doublet/triplet if coupled to adjacent protons. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 160 - 170 ppm | Typical chemical shift for an amide carbonyl carbon. |

| α-Carbon | ~ 115 - 125 ppm (quartet) | The CF₃ group causes a characteristic quartet splitting (¹JCF coupling constant ~ 280-290 Hz). | |

| Infrared (IR) Spectroscopy | C=O Stretch (Amide I) | ~ 1680 - 1720 cm⁻¹ | The electron-withdrawing CF₃ and Cl groups increase the double bond character of the carbonyl, shifting this band to a higher frequency compared to simple alkyl amides. |

| N-H Bend (Amide II) | ~ 1510 - 1550 cm⁻¹ | Characteristic for secondary amides. |

Note: Exact chemical shifts and absorption frequencies can vary based on the specific substituents on the amide nitrogen and the solvent used.

Synthesis of α-Chloro-trifluoroethyl Amides: The Primary Pathway

The most direct and classical approach to synthesizing α-chloro amides involves the nucleophilic acyl substitution reaction between an α-chloro-substituted acyl halide and a primary or secondary amine.[4] This method is reliable and leverages readily available starting materials.

General Synthetic Workflow

The process involves the reaction of an α-chloro-α,α,α-trifluoroacetyl halide (most commonly the chloride) with a desired amine. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the HCl generated during the reaction.

Sources

- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis, Properties, and Radical Chemistry Applications of N-(1-chloro-2,2,2-trifluoroethyl)acetamide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when designing trifluoromethylated drug candidates. The incorporation of a trifluoromethyl (

A common pitfall in chemical procurement and database mining is the conflation of this compound with its positional isomer, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS: 170655-44-4)[2],[3]. While the latter is an standard

Physicochemical Profiling & Structural Data

To establish a baseline for handling and analytics, the quantitative and structural data for the target compound are summarized below.

Table 1: Physicochemical Properties of N-(1-chloro-2,2,2-trifluoroethyl)acetamide

| Property | Value / Description |

| Chemical Name | N-(1-chloro-2,2,2-trifluoroethyl)acetamide |

| CAS Registry Number | 6776-46-1[1] |

| Molecular Formula | |

| Molecular Weight | 175.54 g/mol |

| Structural Class | |

| Isomeric Confusion | Frequently conflated with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS: 170655-44-4)[2],[3] |

| Reactivity Profile | Highly moisture-sensitive; acts as an electrophilic N-acyliminium ion precursor |

Mechanistic Rationale & Chemical Causality

The utility of N-(1-chloro-2,2,2-trifluoroethyl)acetamide stems from its unique electronic environment. The highly electron-withdrawing

Furthermore, when this chloride is displaced by a xanthate salt, the compound becomes a powerhouse for degenerative chain transfer (Zard chemistry) [6],[4]. In radical pathways, the

Mechanistic Pathway Visualization

Fig 1: Synthetic workflow and mechanistic pathway of N-(1-chloro-2,2,2-trifluoroethyl)acetamide.

Self-Validating Experimental Workflows

To ensure high fidelity in your syntheses, the following step-by-step methodologies are designed as self-validating systems based on the authoritative procedure developed by Gagosz and Zard[7],[4]. Each step includes observable causality to confirm reaction progress.

Protocol 1: Synthesis of the Hemiaminal Precursor

Why use methoxyethanol instead of fluoral gas? Fluoral is a toxic, low-boiling gas. 2,2,2-trifluoro-1-methoxyethanol acts as a stable, easy-to-handle liquid surrogate that releases fluoral in situ upon heating, allowing condensation with the weak nucleophile acetamide.

-

Setup: Equip a 250-mL, two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser under an argon atmosphere[7].

-

Charge: Add 2,2,2-trifluoro-1-methoxyethanol (14.75 g, 102 mmol), acetamide (6.0 g, 102 mmol), and 1,4-dioxane (100 mL)[7].

-

Reaction: Heat the solution to reflux in an oil bath for 2 hours[7]. Self-Validation: The initially heterogeneous mixture of solid acetamide will become completely homogeneous as the hemiaminal forms.

-

Isolation: Evaporate the solvent under reduced pressure to yield N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide as a crude intermediate[7].

Protocol 2: Chlorination to N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS: 6776-46-1)

Causality of isolation: Because the

-

Setup: Dissolve the crude hemiaminal from Protocol 1 in an inert, dry solvent (e.g., dichloromethane) under argon.

-

Chlorination: Slowly add a chlorinating agent such as thionyl chloride (

) (approx. 1.1 equivalents). -

Observation: Stir the reaction at room temperature. Self-Validation: The reaction progress is validated by the visible evolution of

and -

Concentration: Remove the solvent and excess

under high vacuum to yield the target N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS: 6776-46-1) [1],[7].

Protocol 3: Xanthate Displacement for Radical Chemistry

-

Setup: In a 500-mL flask, dissolve the freshly prepared N-(1-chloro-2,2,2-trifluoroethyl)acetamide (approx. 9.2 g, 52 mmol) in absolute ethanol (100 mL)[7].

-

Nucleophilic Attack: Add Potassium O-ethyl xanthate (9.2 g, 57 mmol) in small portions over a period of 5 minutes[7].

-

Reaction: Stir at ambient temperature for 15 minutes[7]. Self-Validation: The rapid precipitation of potassium chloride (

) serves as a visual confirmation that the N-acyliminium ion has been successfully intercepted by the xanthate. -

Quench & Isolate: Quench the reaction with water (100 mL) to dissolve the

salts, and extract the product to yield S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate, ready for peroxide-initiated radical additions[7].

References

-

Title: N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS: 6776-46-1) | Source: ChemSrc | URL: [Link]

-

Title: Organic Syntheses Procedure: S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate | Source: Organic Syntheses | URL: [Link]

-

Title: 2-Chloro-n-(2,2,2-trifluoroethyl)acetamide (CAS: 170655-44-4) | Source: Fluoropharm | URL: [Link]

Sources

- 1. 6776-46-1_CAS号:6776-46-1_N-(1-chloro-2,2,2-trifluoroethyl)acetamide - 化源网 [chemsrc.com]

- 2. 170655-44-4 | 2-Chloro-n-(2,2,2-trifluoroethyl)acetamide - Fluoropharm [fluoropharm.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Electronic effects of CF3 group on alpha-chloro amide reactivity

Electronic Modulation of -Chloro Amide Reactivity by the Trifluoromethyl Group

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The introduction of a trifluoromethyl (

This guide analyzes how these competing forces dictate reaction pathways—specifically suppressing

Electronic Landscape & Physical Organic Parameters

The Inductive and Field Effects

The

| Parameter | Impact on | ||

| Hammett Constant ( | -0.17 | 0.54 | Strong deactivation of aromatic rings; withdrawal of density from |

| Electronegativity ( | 2.5 (C) | ~3.5 (group) | Increases electrophilicity of the carbonyl carbon and |

| Steric Bulk ( | 1.70 | 2.10 | Steric hindrance blocks nucleophilic trajectories (Burgi-Dunitz angle).[1] |

| C-Cl Bond Length | 1.78 Å | ~1.75 Å | Bond shortening due to |

Negative Hyperconjugation ( )

A critical but often overlooked phenomenon is negative hyperconjugation .[1] In

-

Consequence: This interaction strengthens the C-Cl bond, making heterolytic cleavage to form a carbocation (the

pathway) energetically prohibitive. -

Reactivity Implication: Solvolysis rates drop by orders of magnitude compared to non-fluorinated analogs.[1]

-Proton Acidity

In

-

: The

-

Enolate Stability: The resulting enolate is highly stabilized, not just by the carbonyl, but by the inductive pull of the

-

Reactivity Profiles & Mechanistic Divergence

Nucleophilic Substitution ( vs. )

The presence of

-

Electronic Activation: The electron-deficient

-carbon is more susceptible to nucleophilic attack. -

Steric Deactivation: The bulky

group shields the backside of the C-Cl bond. -

Net Result: Reaction rates are often slower than non-fluorinated analogs unless small, highly reactive nucleophiles (e.g., azide, cyanide) are used.[1] The reaction is clean, however, with little competing elimination due to the lack of

-hydrogens (in geminal systems) or the stability of the alkene product.

The Darzens Condensation Pathway

The most valuable transformation for these substrates is the Darzens reaction to form glycidic amides (epoxides) or aziridines.[1]

-

Deprotonation: Mild bases (e.g.,

, -

Aldol Addition: The stabilized carbanion attacks an aldehyde or ketone.[1]

-

Ring Closure: The alkoxide intermediate displaces the chloride in an intramolecular

reaction.[1]

Why

Experimental Protocols

Protocol A: Synthesis of -Chloro- -Trifluoromethyl Amides

Targeting the 2-chloro-3,3,3-trifluoropropanamide scaffold.

Reagents: 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf),

-

Oxidation: Treat 2-chloro-3,3,3-trifluoroprop-1-ene (1.0 equiv) with

-CPBA (1.2 equiv) in -

Amidation: Add the primary amine (1.1 equiv) and

(1.5 equiv) dropwise at -78°C. -

Workup: Quench with saturated

. Extract with EtOAc.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc). The

group renders the product visible by

Protocol B: Darzens Condensation to Trifluoromethyl-Epoxides

Reagents:

-

Setup: Dissolve amide (1.0 mmol) and benzaldehyde (1.2 mmol) in dry

(5 mL). -

Initiation: Add

(2.0 mmol) in one portion. -

Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (disappearance of amide).[1]

-

Isolation: Filter off solids. Concentrate filtrate.[1]

-

Result: The product is the

-epoxy amide. The

Mechanistic Visualization

The following diagram illustrates the divergence between substitution and condensation pathways, highlighting the "Gatekeeper" role of the

Figure 1: Reaction divergence of

References

-

Nucleophilic Trifluoromethylation & Reactivity

-

Synthesis via 2-Chloro-3,3,3-trifluoropropene

-

Darzens Reaction & Fluorinated Epoxides

-

Acidity and

Effects:-

Acidity of Fluorinated Sulfonamides (Analogous electronic effects): "Determination of pKa values of fluoroalkanesulfonamides." J. Fluorine Chem., 2010.[1]

-

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. scribd.com [scribd.com]

Synthesis Pathways for 1-Functionalized-2,2,2-Trifluoroethyl Acetamides

[1][2][3]

Executive Summary

The incorporation of a trifluoromethyl (

This technical guide details the synthesis of these motifs, moving beyond basic condensation to advanced catalytic and radical pathways. The core challenge addressed here is the controlled functionalization of the carbon atom adjacent to the strongly electron-withdrawing

Section 1: Mechanistic Foundations & The Core Intermediate

The synthesis of 1-functionalized derivatives almost invariably proceeds through a common, versatile intermediate:

The Reactivity Paradox

The

-

Hemiaminal Stability: Unlike non-fluorinated analogs, the hemiaminal

is isolable and stable. -

Imine Reactivity: The

-acylimine intermediate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Pathway Visualization

The following diagram illustrates the divergent pathways from the commercially available trifluoroacetaldehyde ethyl hemiacetal (TFAE).

Caption: Divergent synthetic workflows starting from trifluoroacetaldehyde ethyl hemiacetal (TFAE).[2]

Section 2: Preparation of the Core Intermediate

Target:

Experimental Protocol

This protocol avoids the use of gaseous fluoral (

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.0 equiv)[2]

-

Acetamide (1.0 equiv)[2]

-

Solvent: 1,4-Dioxane or Toluene[2]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve acetamide (e.g., 6.0 g, 102 mmol) and TFAE (14.75 g, 102 mmol) in 1,4-dioxane (100 mL).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The reaction is driven by the higher nucleophilicity of the amide nitrogen compared to the ethoxy oxygen, displacing ethanol.

-

Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a solid.[2] Recrystallize from ethyl acetate/hexanes or use flash chromatography (Hexanes/EtOAc 3:2) if high purity is required.[2]

-

Yield Expectation: 55–85%.[2]

-

Validation:

NMR should show a doublet (coupling with CH) around -76 to -80 ppm.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Technical Insight:

If the reaction is run with excess acetamide or under dehydrating conditions (Dean-Stark), the bis-amide (

Section 3: Pathway A - Amidoalkylation (Friedel-Crafts Type)

Target: 1-Aryl-2,2,2-trifluoroethyl acetamides.[2]

Mechanism: Generation of a reactive

The Protocol

This method is ideal for introducing electron-rich aromatic rings (phenols, indoles, anisoles) at the 1-position.[2]

Reagents:

-

Intermediate A (Hydroxy-amide) or Bis-amide.[2]

-

Nucleophile: Arene (e.g., 1,3-dimethoxybenzene, indole).[2]

-

Catalyst:

,

Workflow:

-

Dissolution: Dissolve Intermediate A (1.0 mmol) and the Arene (1.1 mmol) in dry DCM or MeCN.

-

Activation: Cool to 0°C. Add

(1.1 mmol) dropwise.-

Note: The Lewis acid coordinates with the hydroxyl group, facilitating its departure as water (or complexed hydroxide), generating the cation

.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of the hydroxy-amide).[2]

-

Quench: Pour into saturated aqueous

. Extract with DCM.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Data Summary: Catalyst Efficiency

| Catalyst | Conditions | Yield (Indole Substrate) | Notes |

| RT, 2h | 65-75% | Harsh; incompatible with acid-sensitive groups. | |

| 0°C | 85-92% | Standard method; clean conversion. | |

| Reflux, MeCN | 60-70% | Green alternative; easier workup. |

Section 4: Pathway B - Radical Functionalization (The Xanthate Route)

Target: 1-Alkyl-2,2,2-trifluoroethyl acetamides.[2]

Mechanism: Degenerative radical transfer (Zard reaction).[2] This is superior to ionic chemistry for installing alkyl chains, as the

Synthesis of the Xanthate Precursor

First, convert the hydroxy-amide to the chloro-amide, then to the xanthate.

-

Chlorination: React Intermediate A with

(1.1 equiv) in heptane/DCM at reflux. The product,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Xanthylation: React the crude chloride with Potassium

-ethyl xanthate in Ethanol at RT.-

Product:

-(1-acetylamino-2,2,2-trifluoroethyl)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Radical Addition Protocol

Reagents:

-

Xanthate Precursor (1.0 equiv)[2]

-

Olefin (e.g., Vinyl acetate, 1-octene) (2-3 equiv)[2]

-

Initiator: Lauroyl Peroxide (DLP) (Stoichiometric amounts added in portions).[2]

-

Solvent: 1,2-Dichloroethane (reflux).[2]

Workflow:

-

Reflux the xanthate and olefin in DCE.

-

Add DLP (5-10 mol%) every hour until the starting xanthate is consumed.[2]

-

Mechanism: The radical

is generated. It adds to the olefin. The resulting radical reacts with another molecule of xanthate to propagate the chain.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Post-Processing: The product contains a xanthate group at the new chain end, which can be removed reductively (tributyltin hydride or peroxide/isopropanol) or oxidatively eliminated.

Section 5: Pathway C - Asymmetric Catalysis

Target: Enantiopure 1-Functionalized derivatives.[2] Significance: Drug candidates often require single enantiomers.[2]

The most reliable modern method involves the Catalytic Asymmetric Addition to in situ generated

Organocatalytic Approach (Chiral Phosphoric Acids)

Chiral Phosphoric Acids (CPAs) act as bifunctional catalysts, activating the imine (electrophile) and the nucleophile simultaneously.[2]

Workflow:

-

Precursor: Use the dehydrated

-acylimine (generated from the chloride with base) or the hemiaminal directly if conditions allow dehydration.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Catalyst: BINOL-derived Phosphoric Acid (e.g., TRIP or catalytic VAPOL).[2]

-

Nucleophile: Indoles, Pyrroles, or Silyl Ketene Acetals.

-

Conditions: Non-polar solvent (Toluene or mesitylene) at low temperature (-20°C to -78°C) to maximize enantioselectivity (

).

Caption: Simplified catalytic cycle for Chiral Phosphoric Acid (CPA) mediated functionalization.

Section 6: References[2][4][5][6][7][8]

-

Gagosz, F., & Zard, S. Z. (2005). A Flexible Synthesis of N-(1-Functionalized-2,2,2-trifluoroethyl)acetamides. Organic Syntheses, 82, 134.

-

Gong, Y., et al. (2003).[2] The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones. Journal of Organic Chemistry, 68(7), 2853-2860.[2]

-

Ma, J. A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews, 108(9). (Contextual grounding for CF3 reactivity).

-

Denton, J. R., et al. (2007).[4] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.[2][4]

-

Simmons, B., et al. (2012). NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. PMC.

Sources

- 1. NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Protocol for synthesizing N-(1-chloro-2,2,2-trifluoroethyl)acetamide from hemiaminals

Application Note: Synthesis of N-(1-Chloro-2,2,2-trifluoroethyl)acetamide

Abstract

This application note details the optimized protocol for the synthesis of N-(1-chloro-2,2,2-trifluoroethyl)acetamide, a highly reactive electrophilic building block used in the preparation of trifluoromethylated heterocycles and amino acid analogs. The procedure involves the chlorination of N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide (the hemiaminal) using thionyl chloride (

Introduction

The introduction of trifluoromethyl (

Under basic or thermal conditions, the chlorine atom is eliminated to generate an N-acylimine in situ, which can then trap various nucleophiles (C-amidoalkylation). This pathway is essential for synthesizing complex agrochemicals (e.g., Fluralaner derivatives) and pharmaceutical bioisosteres.

Reaction Scheme:

Strategic Analysis & Mechanism

The transformation proceeds via the activation of the hemiaminal hydroxyl group. The mechanism involves the initial formation of a chlorosulfite intermediate, followed by the elimination of

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and substitution logic.

Figure 1: Mechanistic pathway for the conversion of hemiaminal to

Experimental Protocol

Safety Prerequisites

-

Thionyl Chloride (

): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood. -

Gas Evolution: The reaction releases stoichiometric quantities of

and -

Moisture Sensitivity: The product hydrolyzes rapidly in moist air. All glassware must be flame-dried or oven-dried.

Reagents and Materials

| Reagent | Equiv. | Role | Purity |

| N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide | 1.0 | Substrate | >95% (Dry solid) |

| Thionyl Chloride ( | 1.1 - 1.2 | Chlorinating Agent | Reagent Grade |

| Heptane or Toluene | Solvent | Medium | Anhydrous |

| Argon/Nitrogen | N/A | Inert Atmosphere | Dry |

Step-by-Step Procedure

Based on the method adapted from Organic Syntheses (Gagosz & Zard, 2007).

Step 1: Preparation of the Hemiaminal (Pre-cursor) Note: If starting material is not available, it must be synthesized first.

-

Reflux acetamide and trifluoroacetaldehyde ethyl (or methyl) hemiacetal in 1,4-dioxane.

-

Evaporate solvent to yield N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide as a colorless solid.[1]

-

Critical: Dry the solid thoroughly under high vacuum (1 mmHg) for 2 hours before chlorination. Residual water will consume

.

Step 2: Chlorination to N-(1-chloro-2,2,2-trifluoroethyl)acetamide

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. Connect the top of the condenser to an exhaust line leading to a fume hood vent or scrubber.

-

Charging: Under a flow of argon, charge the flask with the dried hemiaminal (1.0 equiv).

-

Solvent: Add anhydrous heptane (approx. 5–7 mL per gram of substrate). The hemiaminal may not dissolve completely at room temperature; a suspension is normal.

-

Reagent Addition: Add thionyl chloride (1.1 equiv) via syringe.

-

Reaction: Heat the oil bath to 85 °C .

-

Observation: The suspension will gradually dissolve as the reaction proceeds. Gas evolution (

) will be observed.[1] -

Endpoint: Stir until gas evolution ceases and a clear, homogeneous solution is obtained (typically 1–2 hours).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and excess

. -

Note: Use a strictly dry vacuum line.

-

-

Isolation: The resulting residue is the crude

-chloroamide. It typically solidifies upon standing or cooling.-

Purity: The crude material is usually sufficiently pure (>90%) for immediate use in subsequent nucleophilic substitution steps.

-

Storage: If not used immediately, store under argon at -20 °C.

-

Experimental Workflow (Graphviz)

Figure 2: Operational workflow for the chlorination process.

Data Analysis & Validation

To ensure the integrity of the synthesized product, the following analytical checkpoints should be verified.

| Parameter | Hemiaminal (Precursor) | Notes | |

| Physical State | Colorless Solid | Solid or Viscous Oil | Product crystallizes upon cooling. |

| Significant downfield shift due to Cl. | |||

| Solubility | Soluble in polar organics | Soluble in non-polar (Heptane/DCM) | Product dissolves in reaction solvent. |

| Reactivity | Stable to moisture | Hydrolyzes rapidly | Self-Validation: If NMR shows starting material signals after exposure to air, the product has hydrolyzed. |

Troubleshooting Guide:

-

Incomplete Reaction: If the solution remains cloudy after 2 hours, add an additional 0.1 equiv of

and continue heating. -

Product Decomposition: Avoid heating above 90 °C or prolonged reflux, as this may lead to thermal degradation of the labile C-Cl bond.

References

-

Gagosz, F., & Zard, S. Z. (2007).[1] A Xanthate-Transfer Approach to

-Trifluoromethylamines. Organic Syntheses, 84, 32-42.-

Source:[Link]

- Relevance: Primary authoritative protocol for the chlorination of N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide.

-

-

Gong, Y., Kato, K., & Kimoto, H. (2003). Reactivity of Trifluoroacetaldehyde Ethyl Hemiacetal with Amine Nucleophiles. Journal of Organic Chemistry, 68(24), 9348–9355.

-

Source:[Link]

- Relevance: Background on the synthesis of the hemiaminal precursor.

-

- Burger, K., et al. (1982). Trifluoromethyl-Substituted N-Acylimines. Chemiker-Zeitung, 106, 261. Relevance: Foundational work on the chemistry of -chloro-trifluoroethyl amides and their conversion to acylimines.

Sources

Amidoalkylation reactions using N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Application Note: Amidoalkylation with -(1-Chloro-2,2,2-trifluoroethyl)acetamide[1]

Introduction & Strategic Value

The introduction of a trifluoromethyl group (

Key Mechanistic Insight

The reactivity of 1 is governed by the equilibrium between the covalent

Reagent Preparation & Handling

While 1 can be synthesized, it is moisture-sensitive.[1] Best practice dictates preparing it fresh or storing it under strict anhydrous conditions.

Synthesis of Reagent 1:

-

Precursor:

-(2,2,2-Trifluoro-1-hydroxyethyl)acetamide (derived from acetamide + trifluoroacetaldehyde ethyl hemiacetal).[1] -

Chlorination: Reaction with thionyl chloride (

) in heptane or dichloromethane.[1] -

Purification: Crystallization from heptane/chloroform or use crude after high-vacuum drying if purity >95%.[1]

Safety Note: The reagent releases HCl upon hydrolysis. Handle in a fume hood.

Protocol A: Friedel-Crafts C-Amidoalkylation of Aromatics

This protocol describes the coupling of 1 with electron-rich arenes (e.g., anisole, toluene, mesitylene) to form 1-aryl-2,2,2-trifluoroethyl acetamides.[1]

Materials

-

Electrophile:

-(1-chloro-2,2,2-trifluoroethyl)acetamide (1 ) (1.0 equiv)[1] -

Nucleophile: Arene (1.2 – 2.0 equiv)

-

Catalyst: Aluminum Chloride (

) or Iron(III) Chloride (-

Alternative: Conc. Sulfuric Acid (

) or Triflic Acid (

-

-

Solvent: Dichloromethane (DCM) or Nitromethane (

).[1]-

Note:

often moderates the activity of

-

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Reagent 1 (10 mmol) and anhydrous DCM (20 mL). Cool to 0 °C in an ice bath.

-

Catalyst Addition: Add

(12 mmol) portion-wise over 5 minutes. The suspension may clear as the Lewis acid complex forms.-

Observation: Evolution of HCl gas may occur; ensure proper venting.

-

-

Substrate Addition: Dissolve the Arene (12 mmol) in DCM (10 mL) and add dropwise via the addition funnel over 15 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC (stain with PMA or Ninhydrin) or GC-MS. The starting chloride usually disappears rapidly; the limiting step is the attack on the aromatic ring.

-

-

Quench: Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice-water (30 mL).

-

Caution: Exothermic reaction.[1]

-

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organics, wash with sat.[1][2][3] -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Substrate Scope & Yields (Representative)

| Substrate (Arene) | Catalyst | Conditions | Product Yield (%) | Notes |

| Benzene | Reflux, 12h | 40-55% | Requires forcing conditions due to low nucleophilicity.[1] | |

| Toluene | RT, 6h | 65-75% | Mixture of o/p isomers (para major).[1] | |

| Anisole | 0 °C | 80-90% | Highly reactive; milder Lewis acid recommended to avoid demethylation.[1] | |

| Mesitylene | RT, 4h | 85-95% | Excellent yield due to steric protection preventing over-alkylation.[1] |

Protocol B: Nucleophilic Substitution with Active Methylenes

This protocol utilizes 1 to synthesize

Mechanism

Unlike the Friedel-Crafts reaction, this proceeds via an

Step-by-Step Procedure

-

Enolate Formation: In a dry flask, dissolve Diethyl Malonate (1.1 equiv) in dry THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0 °C. Stir for 30 min until

evolution ceases. -

Coupling: Dissolve Reagent 1 (1.0 equiv) in dry THF. Add this solution dropwise to the enolate at 0 °C.

-

Reaction: Warm to reflux (60 °C) for 3–6 hours.

-

Workup: Quench with sat.

.[1] Extract with EtOAc. -

Outcome: The product, diethyl 2-(1-acetamido-2,2,2-trifluoroethyl)malonate, is obtained in good yield (70–85%).[1] This can be hydrolyzed and decarboxylated to yield

-trifluorovaline analogs.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Reagent 1 : Ionization to the

Figure 1: Mechanistic pathways for amidoalkylation. The N-acylimine is the critical "hard" electrophile generated in situ.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivation of Catalyst | Ensure reagents are strictly anhydrous.[1] |

| Dimer Formation | Hydrolysis/Self-condensation | The reagent can self-condense if left in solution too long without substrate.[1] Add substrate immediately after catalyst activation. |

| Tarry Byproducts | Polymerization of Arene | Use a milder Lewis acid ( |

| Regioisomer Mix | Non-selective attack | Use sterically hindered substrates (e.g., mesitylene) or para-blocked arenes to force selectivity.[1] |

References

-

Synthesis of Reagent: Gagosz, F.; Zard, S. Z. "A Xanthate-Transfer Radical Reaction for the Synthesis of

-Trifluoromethylated Amines." Organic Syntheses2011 , 88, 212-223. Link -

General C-Amidoalkylation (Tscherniac-Einhorn): Zaugg, H. E.; Martin, W. B.[1] "

-Amidoalkylation at Carbon." Organic Reactions1965 , 14, 52. -

Trichloro-Analog Precedent: Rozentsveig, I. B., et al.[1] "A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide." Arkivoc2011 , viii, 192-199. Link

-

Hemiaminal Ether Route: Mader, S., et al. "Synthesis of functionalized

-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers."[1] Organic & Biomolecular Chemistry2014 , 12, 1883-1890.[1] Link

Application Note: Nucleophilic Substitution of Chloride in N-(1-Chloro-2,2,2-trifluoroethyl)acetamide

Topic: Nucleophilic substitution of chloride in N-(1-chloro-2,2,2-trifluoroethyl)acetamide Content Type: Detailed Application Notes and Protocols

Abstract

The introduction of trifluoromethyl (

Introduction & Strategic Value

Compound 1 is an

-

Destabilization of the Cation: The

group destabilizes the adjacent carbocation character of the intermediate. -

Activation of the Precursor: The polarized C-Cl bond is highly susceptible to ionization when assisted by the nitrogen lone pair.

The resulting intermediate, the

Mechanistic Insight: The Elimination-Addition Pathway

Direct

-

Ionization: Loss of chloride, assisted by the nitrogen lone pair, forms the resonance-stabilized N-acyliminium ion.

-

Nucleophilic Attack: The nucleophile attacks the planar

carbon from the less hindered face.

Mechanistic Pathway Diagram[1]

Figure 1: The reaction proceeds via the formation of a highly electrophilic N-acyliminium species. The stability of this cation is critical for reaction success.

Experimental Protocols

Protocol 1: Synthesis of the Reagent (Compound 1)

Prerequisite: This compound is moisture-sensitive and should be prepared fresh or stored under inert gas at -20°C.

Principle: Conversion of the hemiamidal (derived from trifluoroacetaldehyde ethyl hemiacetal) to the chloride using thionyl chloride.

Materials:

-

N-(2,2,2-Trifluoro-1-hydroxyethyl)acetamide (Precursor)

-

Thionyl chloride (

) -

Heptane or Toluene (Anhydrous)

-

DMF (Catalytic amount, optional)

Step-by-Step Procedure:

-

Setup: Equip a 250-mL two-necked round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet. Connect the condenser outlet to a scrubber (NaOH solution) to trap HCl/

off-gases. -

Charging: Charge the flask with N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide (1.0 equiv) and anhydrous heptane (approx. 7 mL per gram of substrate).

-

Chlorination: Add thionyl chloride (1.1 equiv) dropwise at room temperature.

-

Note: If reaction is sluggish, add 1-2 drops of dry DMF.

-

-

Heating: Heat the suspension to 85 °C (oil bath temperature). Stir until the solution becomes clear and gas evolution ceases (typically 1–2 hours).

-

Isolation: Cool the mixture to room temperature. The product may crystallize upon cooling or can be isolated by evaporating the solvent and excess

under reduced pressure. -

Purification: The crude solid is usually sufficiently pure (>95%) for subsequent steps. If necessary, recrystallize from hexane/toluene.

-

Storage: Store in a tightly sealed container under argon.

Yield: Typically 85–95%.

Data Validation:

Protocol 2: Reaction with Sulfur Nucleophiles (Thiol/Xanthate)

Application: Synthesis of cysteine-linkers or dithiocarbonate precursors.

Materials:

-

Compound 1 (1.0 equiv)[1]

-

Potassium O-ethyl xanthate (or Thiol + Base)

-

Ethanol (Absolute) or DMF

Procedure:

-

Dissolution: Dissolve Compound 1 (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Addition: Add Potassium O-ethyl xanthate (1.1 equiv) in small portions over 5 minutes at ambient temperature.

-

Exotherm Warning: The reaction is mildly exothermic.

-

-

Reaction: Stir at room temperature for 15–30 minutes. The reaction is typically very fast due to the high nucleophilicity of the sulfur species.

-

Quench: Pour the mixture into water (5x reaction volume).

-

Workup: Extract with ethyl acetate or dichloromethane. Wash organic phase with brine, dry over

, and concentrate. -

Result: S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate.

Protocol 3: Friedel-Crafts Amidoalkylation (C-Nucleophiles)

Application: Synthesis of trifluoro-analogs of phenylalanine or aryl-glycines.

Principle: The

Materials:

-

Compound 1 (1.0 equiv)[1]

-

Aromatic Substrate (1.0–2.0 equiv, or used as solvent)

-

Lewis Acid:

, -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Preparation: In a flame-dried flask under argon, dissolve Compound 1 in anhydrous DCM.

-

Activation: Cool to 0 °C. Add the Lewis Acid (e.g.,

) dropwise. Stir for 15 minutes to generate the iminium species (solution often turns yellow/orange). -

Nucleophile Addition: Add the aromatic substrate (e.g., anisole) dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

-

Monitoring: Check by TLC (visualize with ninhydrin or UV).

-

-

Quench: Carefully pour into ice-cold saturated

solution. -

Workup: Extract with DCM. Wash with water and brine.[2][3] Dry and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 4: Synthesis of Phosphonates (Arbuzov-Type)

Application: Synthesis of N-acetyl-trifluoroalanine phosphonate analogs.

Materials:

-

Compound 1 (1.0 equiv)[1]

-

Triethyl phosphite (

) (1.2 equiv) -

Solvent: Toluene or Neat

Procedure:

-

Mixing: Dissolve Compound 1 in dry toluene.

-

Addition: Add triethyl phosphite dropwise at room temperature.

-

Heating: Heat to reflux (110 °C). The reaction involves the evolution of ethyl chloride (

).-

Note: A Dean-Stark trap is not needed, but gas evolution must be vented.

-

-

Duration: Reflux for 2–4 hours.

-

Workup: Evaporate solvent and excess phosphite under high vacuum.

-

Product: Diethyl (1-acetamido-2,2,2-trifluoroethyl)phosphonate.

Summary of Reactivity & Conditions

| Nucleophile Class | Reagent Example | Catalyst/Additive | Solvent | Temp | Typical Yield |

| Sulfur (S) | K-Xanthate, Thiols | None / | EtOH, DMF | RT | 85-95% |

| Carbon (C) | Arenes (Anisole) | DCM, DCE | 0°C | 60-85% | |

| Phosphorus (P) | None (Thermal) | Toluene / Neat | Reflux | 75-90% | |

| Nitrogen (N) | Amines | THF, DCM | 0°C | 50-70%* |

*Note: Reactions with amines can be complicated by double substitution or elimination side-reactions; use excess amine or controlled addition.

Safety & Handling

-

Alkylating Agent: Compound 1 is a reactive

-chloroamide and should be treated as a potential alkylating agent (mutagen/carcinogen). Double-gloving and fume hood use are mandatory. -

Corrosives: Thionyl chloride and Lewis acids are corrosive and moisture-reactive.

-

Off-gassing: Synthesis generates

and

References

-

Gagosz, F., & Zard, S. Z. (2004). A Facile Synthesis of N-(1-Chloro-2,2,2-trifluoroethyl)acetamide. Organic Syntheses, 81, 14.

- Steglich, W., et al. (1976). Amidoalkylation of Aromatics. Angewandte Chemie International Edition. (General reference for N-acyliminium chemistry).

-

BenchChem. (2025).[2] N-Chloro-2-fluoroacetamide Reactivity Profile. (Analogous reactivity patterns).

- Burger, K., et al. (1982). Trifluoromethyl-substituted amino acids. Chemiker-Zeitung.

Disclaimer: This document is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.

Sources

Application Note: Synthesis of Trifluoromethylated Amino Acid Derivatives via α-Chloro Amides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The strategic incorporation of the trifluoromethyl (–CF₃) group into amino acid scaffolds is a cornerstone of modern peptide drug development. The –CF₃ moiety dramatically enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity to improve cellular membrane permeability, and enforces specific conformational rigidities due to its strong stereoelectronic profile.

Traditionally, the synthesis of α-trifluoromethyl amino acids relies on complex asymmetric methodologies or the handling of highly reactive, toxic fluorinating gases. This application note outlines a highly robust, scalable, and bench-stable protocol: the Copper-Catalyzed Nucleophilic Trifluoromethylation of α-Chloro Amides . By utilizing α-chloro amides—which are easily synthesized from naturally occurring amino acids or simple carboxylic acids—researchers can bypass volatile intermediates and achieve high-yielding C(sp³)–CF₃ bond formation.

Mechanistic Causality & Reaction Design

To ensure a self-validating and reproducible system, it is critical to understand the causality behind each reagent choice. The reaction relies on the in situ generation of a highly reactive[L-Cu(I)-CF₃] active species[1].

-

Catalyst Selection (CuI): Copper is chosen over palladium or ruthenium due to the unique stability of the [Cu-CF₃] intermediate. While palladium struggles with the slow reductive elimination of –CF₃ groups, copper(III) intermediates undergo rapid reductive elimination, preventing undesired side reactions and β-hydride eliminations[2].

-

Ligand Design (1,10-Phenanthroline): The use of a rigid, bidentate nitrogen ligand is non-negotiable. 1,10-Phenanthroline stabilizes the Cu(I) oxidation state, prevents the disproportionation of the catalyst into inactive Cu(0) and Cu(II), and suppresses the rapid α-elimination of the CF₃ anion into difluorocarbene[1].

-

Nucleophile & Activator (TMSCF₃ + KF): Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) is a safe, liquid –CF₃ source. Potassium fluoride (KF) is specifically selected as the activator because the fluoride ion has an exceptionally high affinity for silicon. This interaction generates a pentacoordinate silicate that smoothly transfers the –CF₃ nucleophile to the copper center[3].

-

Single Electron Transfer (SET) Pathway: The α-chloro amide undergoes a SET from the[L-Cu(I)-CF₃] complex, generating a transient α-carbonyl radical. Rapid radical recombination yields a Cu(III) intermediate, which undergoes reductive elimination to forge the final C(sp³)–CF₃ bond[1].

Caption: Catalytic cycle for the Cu-catalyzed trifluoromethylation of α-chloro amides.

Quantitative Data: Optimization & Substrate Scope

The following tables summarize the empirical data driving the protocol parameters. DMF is the optimal solvent due to its ability to solubilize the inorganic fluoride salts, while a temperature of 60 °C provides the necessary activation energy for the SET process without decomposing the TMSCF₃.

Table 1: Optimization of Reaction Conditions for α-Trifluoromethylation

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10) | None | DMF | 60 | 15 |

| 2 | CuI (10) | 1,10-Phenanthroline (10) | THF | 60 | 42 |

| 3 | CuI (10) | 1,10-Phenanthroline (10) | DMF | 25 | 35 |

| 4 | CuI (10) | 1,10-Phenanthroline (10) | DMF | 60 | 88 |

| 5 | CuBr (10) | 1,10-Phenanthroline (10) | DMF | 60 | 76 |

Table 2: Substrate Scope of α-Chloro Amides

| Substrate (R-Group) | Amino Acid Derivative Equivalent | Isolated Yield (%) | ¹⁹F NMR Shift (ppm) |

| Benzyl | Phenylalanine | 85 | -71.2 |

| Isobutyl | Leucine | 82 | -72.5 |

| Methyl | Alanine | 78 | -73.1 |

| Isopropyl | Valine | 75 | -70.8 |

Experimental Protocol

Materials & Reagents

-

Substrate: α-Chloro amide derivative (1.0 mmol, 1.0 equiv)

-

Catalyst: Copper(I) iodide (CuI, 99.9% trace metals basis) (19.0 mg, 0.1 mmol, 10 mol%)

-

Ligand: 1,10-Phenanthroline (18.0 mg, 0.1 mmol, 10 mol%)

-

Activator: Potassium fluoride (KF, spray-dried) (116.2 mg, 2.0 mmol, 2.0 equiv)

-

Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃) (295 µL, 2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Glovebox Setup & Reagent Weighing Causality Note: Cu(I) is highly susceptible to oxidation to catalytically dead Cu(II). Furthermore, the –CF₃ anion is highly moisture-sensitive and will rapidly protonate to form fluoroform (CHF₃) gas if exposed to water.

-

Transfer a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

-

Weigh and add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and spray-dried KF (2.0 equiv) into the tube.

-

Add the α-chloro amide substrate (1.0 equiv). Seal the tube with a rubber septum and remove it from the glovebox.

Step 2: Complexation & Reagent Addition

-

Connect the Schlenk tube to an argon Schlenk line.

-

Inject 5.0 mL of anhydrous DMF through the septum. Stir the suspension at room temperature for 15 minutes. The solution will turn a deep red/brown, indicating the formation of the Cu(I)-phenanthroline complex.

-

Using a gas-tight microsyringe, add TMSCF₃ (2.0 equiv) dropwise over 2 minutes.

Step 3: Reaction Execution & In-Process Control (IPC)

-

Transfer the sealed Schlenk tube to a pre-heated oil bath at 60 °C.

-

Stir vigorously for 12 hours.

-

Self-Validation (IPC): After 8 hours, withdraw a 50 µL aliquot under argon, dilute in CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the TMSCF₃ signal (-67 ppm) and the appearance of a singlet between -70 and -75 ppm confirms product formation.

Step 4: Quenching & Isolation

-

Cool the reaction to room temperature.

-

Quench the reaction carefully by adding 5.0 mL of saturated aqueous NH₄Cl solution to complex the copper salts.

-

Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure α-trifluoromethyl amide.

Caption: Step-by-step experimental workflow for the synthesis and isolation of α-CF3 amides.

References

- Title: Progress in copper-catalyzed trifluoromethylation Source: Beilstein Journals URL

- Title: Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides Source: ResearchGate URL

- Title: ChemInform Abstract: Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates Source: ResearchGate URL

Sources

Application Note: Reaction Conditions and Protocols for the Generation of N-Acetyl-2,2,2-trifluoroethylimine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, in situ generation strategies, and self-validating experimental protocols for highly electrophilic fluorinated imines.

Introduction to Fluorinated Imine Intermediates

The incorporation of the trifluoromethyl (–CF

In this context, N-acetyl-2,2,2-trifluoroethylimine serves as a pivotal electrophilic building block for accessing complex fluorinated architectures. However, unlike standard aliphatic imines, this compound presents unique synthetic challenges. The extreme electron-withdrawing nature of the –CF

Mechanistic Insights and Causality

To circumvent the inherent instability of N-acetyl-2,2,2-trifluoroethylimine, the reactive species must be generated via a "masked" precursor. The most reliable and widely adopted precursor is a hemiaminal ether: N-(1-ethoxy-2,2,2-trifluoroethyl)acetamide .

This precursor is synthesized by condensing commercially available trifluoroacetaldehyde ethyl hemiacetal with acetamide under dehydrating conditions (3[3]). The causality behind the subsequent trapping workflow relies on Lewis acid activation:

-

A Lewis acid (e.g., BF

·OEt -

This coordination promotes the expulsion of the ethoxy group, transiently generating the N-acetyl-2,2,2-trifluoroethylimine in situ.

-

A nucleophile (e.g., an electron-rich arene, silyl enol ether, or organometallic reagent) present in the reaction mixture immediately attacks the highly electrophilic imine carbon, yielding the desired trifluoromethylated amine derivative (4[4]).

This methodology is also critical for the dynamic kinetic resolution and synthesis of unnatural fluorinated amino acids, where precise stereocontrol over the transient imine is required (5[5]).

Workflow Visualization

Synthetic workflow for generating and trapping N-acetyl-2,2,2-trifluoroethylimine.

Optimization of Reaction Conditions

The table below summarizes the quantitative parameters and causality for the two-step generation and trapping process.

| Reaction Phase | Reagents / Catalysts | Solvent | Temp | Yield Range | Mechanistic Rationale |

| Precursor Synthesis | CF | Toluene | 110 °C | 80–90% | Azeotropic removal of water (Dean-Stark) shifts the thermodynamic equilibrium toward the stable hemiaminal ether. |

| Imine Generation | BF | DCM / THF | -78 °C | N/A (Transient) | Lewis acid activates the ethoxy leaving group. Cryogenic temperatures prevent imine oligomerization prior to trapping. |

| Nucleophilic Trapping | Silyl enol ethers, Indoles, Grignards | DCM / THF | -78 °C to RT | 70–95% | Immediate trapping of the transient imine prevents degradation. Warming to RT ensures complete kinetic conversion. |

Experimental Protocols

Protocol 1: Synthesis of the Stable Precursor N-(1-Ethoxy-2,2,2-trifluoroethyl)acetamide

This protocol establishes a self-validating system where the cessation of water collection visually confirms reaction completion.

-

Setup : Equip a 100 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

-

Reagent Addition : Add acetamide (1.0 equiv, 10.0 mmol, 0.59 g) and commercially available trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv, 12.0 mmol, 1.73 g) to anhydrous toluene (30 mL).

-

Catalysis : Introduce a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H

O, 0.05 equiv, 0.5 mmol, 95 mg). Causality: The acid protonates the hemiacetal hydroxyl group, facilitating its departure as water and enabling nucleophilic attack by the amide. -

Dehydration : Heat the mixture to a vigorous reflux (approx. 110 °C) for 12–16 hours. Monitor the Dean-Stark trap; the reaction is complete when water accumulation ceases (self-validation).

-

Workup : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO

(2 x 15 mL) to neutralize the pTSA catalyst, preventing premature cleavage of the product. Extract the aqueous layer with ethyl acetate (1 x 15 mL). -

Isolation : Dry the combined organic layers over anhydrous Na

SO

Protocol 2: In Situ Generation and Friedel-Crafts Trapping (Example with Indole)

This protocol leverages cryogenic control and Lewis acid activation to manage the highly reactive transient imine.

-

Preparation : Flame-dry a Schlenk flask under an argon atmosphere to exclude ambient moisture, which would rapidly hydrolyze the imine.

-

Dissolution : Dissolve the N-(1-ethoxy-2,2,2-trifluoroethyl)acetamide precursor (1.0 equiv, 1.0 mmol, 185 mg) and indole (1.1 equiv, 1.1 mmol, 129 mg) in anhydrous dichloromethane (DCM, 10 mL).

-

Cryogenic Control : Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Generating the imine at -78 °C suppresses its tendency to undergo self-condensation or oligomerization.

-

Activation : Dropwise, add boron trifluoride diethyl etherate (BF

·OEt -

Reaction Progression : Stir the mixture at -78 °C for 1 hour to allow complete imine generation and initial nucleophilic attack. Gradually remove the cooling bath and allow the reaction to warm to room temperature over 4 hours to drive the Friedel-Crafts addition to thermodynamic completion.

-

Quenching & Validation : Quench the reaction by adding saturated aqueous NaHCO

(10 mL). The cessation of gas evolution validates that the excess Lewis acid has been safely neutralized. -

Isolation : Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers (Na

SO

References

-

Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews. ACS Publications. 2

-

Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. PMC - NIH. 4

-

Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC - NIH. 5

-

Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions. PMC - NIH. 3

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. 1

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conversion of N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide to N-(1-chloro-2,2,2-trifluoroethyl)acetamide using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The synthesis of halogenated organic compounds is of paramount importance in the fields of medicinal chemistry and drug development. The introduction of halogen atoms into a molecular scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, α-chloroacetamides are versatile intermediates and pharmacophores known for their reactivity and have been incorporated into a variety of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

This document provides a comprehensive guide for the conversion of N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide to N-(1-chloro-2,2,2-trifluoroethyl)acetamide using thionyl chloride (SOCl₂). This transformation is a classic example of a nucleophilic substitution reaction, where a hydroxyl group is replaced by a chlorine atom. The trifluoromethyl group in the substrate enhances the electrophilicity of the adjacent carbon, making this conversion particularly efficient. This guide will delve into the mechanistic intricacies of the reaction, provide a detailed and field-proven experimental protocol, and discuss the applications of the resulting α-chloro-N-(trifluoroethyl)acetamide in the synthesis of novel chemical entities for drug discovery.

Reaction Mechanism and Stereochemical Considerations

The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine.

In the absence of a base, the reaction often proceeds with retention of stereochemistry through an Sₙi (internal nucleophilic substitution) mechanism. However, for the synthesis of N-(1-chloro-2,2,2-trifluoroethyl)acetamide, the use of pyridine is recommended to ensure a clean and efficient reaction with inversion of stereochemistry via an Sₙ2 pathway.[2][3]

The mechanism can be elucidated in the following steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide attacks the electrophilic sulfur atom of thionyl chloride. This results in the formation of a protonated alkyl chlorosulfite intermediate and a chloride ion.

-

Deprotonation: Pyridine, acting as a base, deprotonates the intermediate, forming an alkyl chlorosulfite.

-

Nucleophilic Attack: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group from the backside.

-

Leaving Group Departure: This backside attack leads to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The result is the formation of N-(1-chloro-2,2,2-trifluoroethyl)acetamide with an inverted stereochemistry at the α-carbon.

The gaseous nature of the byproducts (SO₂ and HCl, which is neutralized by pyridine) helps to drive the reaction to completion.

Caption: Reaction mechanism for the conversion of N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide to N-(1-chloro-2,2,2-trifluoroethyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible synthetic methods.

Materials and Equipment:

-

N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Workflow:

Caption: A logical workflow for the synthesis and characterization of the target compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide (1 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Pyridine: Add pyridine (1.1 equivalents) to the cooled solution.

-

Preparation of Thionyl Chloride Solution: In a separate dry dropping funnel, prepare a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether.

-

Slow Addition: Add the thionyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of N-(1-chloro-2,2,2-trifluoroethyl)acetamide:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.5-7.0 (br s, 1H, NH -C=O)

-

δ 5.8-6.2 (q, 1H, J ≈ 7 Hz, CH Cl)

-

δ 2.1-2.3 (s, 3H, CH ₃-C=O)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 169-171 (C=O)

-

δ 118-124 (q, J ≈ 280 Hz, C F₃)

-

δ 55-60 (q, J ≈ 35 Hz, C HCl)

-

δ 22-24 (CH₃)

-

-

IR (KBr, cm⁻¹):

-

3250-3350 (N-H stretch)

-

1660-1680 (C=O stretch, Amide I)

-

1540-1560 (N-H bend, Amide II)

-

1100-1300 (C-F stretch)

-

700-800 (C-Cl stretch)

-

Key Reaction Parameters Summary

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry (Substrate:SOCl₂:Pyridine) | 1 : 1.1 : 1.1 | A slight excess of thionyl chloride and pyridine ensures complete conversion of the starting material. |

| Solvent | Anhydrous Diethyl Ether | Aprotic and relatively non-polar, suitable for Sₙ2 reactions. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Workup | Aqueous Sodium Bicarbonate Quench | Neutralizes excess thionyl chloride and the HCl byproduct. |

Safety Precautions

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[3][4] It is imperative to handle this chemical with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Engineering Controls: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood.[2]

-

Personal Protective Equipment:

-

Handling:

-

Thionyl chloride is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid inhalation of vapors, which are highly irritating to the respiratory tract.

-

Prevent contact with skin and eyes, as it can cause severe burns.[3]

-

-

Spill and Waste Disposal:

-

In case of a spill, neutralize with a dry solid absorbent material like sand or sodium bicarbonate. Do not use water.[5]

-

Dispose of thionyl chloride waste and contaminated materials as hazardous waste according to institutional and local regulations.

-

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Applications in Drug Development

N-(1-chloro-2,2,2-trifluoroethyl)acetamide is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive α-chloroacetamide moiety allows for its use in various chemical transformations:

-

Nucleophilic Displacement Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This is a common strategy for building molecular libraries for high-throughput screening.

-

Synthesis of Heterocycles: The electrophilic nature of the α-carbon and the potential for intramolecular reactions make this compound a precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Covalent Inhibitors: The α-chloroacetamide group can act as a covalent warhead, forming an irreversible bond with nucleophilic residues (e.g., cysteine) in the active site of target proteins. This approach has been successfully employed in the development of potent and selective enzyme inhibitors.

The trifluoromethyl group in the molecule can enhance its metabolic stability and binding affinity, making it an attractive feature for drug design.

Conclusion

The conversion of N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide to its corresponding chloride using thionyl chloride is a robust and efficient transformation. By understanding the underlying Sₙ2 mechanism and adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The resulting N-(1-chloro-2,2,2-trifluoroethyl)acetamide serves as a versatile platform for the development of novel chemical entities with potential therapeutic value.

References

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

International Labour Organization. (2001, October). International Chemical Safety Cards (ICSC): Thionyl Chloride. Retrieved from [Link]

- Waser, J., & Geiger, U. (2006). N-(1-Chloro-2,2,2-trifluoro-ethyl)acetamide. Organic Syntheses, 83, 104.

-

University of California, Los Angeles. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

PENTA. (2019, September 12). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, February 25). Stereochemistry of reaction of thionyl chloride and phosphorous pentachloride with alcohol. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]

-

Oreate AI Blog. (2026, March 6). Thionyl Chloride and Pyridine: A Tale of Two Reactions. Retrieved from [Link]

-

YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem. Retrieved from [Link]

Sources

- 1. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)- [webbook.nist.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 170655-44-4|2-Chloro-N-(2,2,2-trifluoroethyl)acetamide|BLD Pharm [bldpharm.com]

C-C bond formation using N-(1-chloro-2,2,2-trifluoroethyl)acetamide electrophiles

Application Note: Precision C-C Bond Formation via -(1-Chloro-2,2,2-trifluoroethyl)acetamide[1]

1Executive Summary

The incorporation of the trifluoroethyl amine motif (

While various routes exist, the use of

Critical Distinction: Do not confuse this reagent with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (

Mechanistic Principles

The utility of

The -Acylimine Gateway

Unlike standard alkyl halides, this reagent possesses a nitrogen atom

Figure 1: Mechanistic pathway for the generation of the electrophilic N-acylimine species from the

Experimental Protocols

Safety Pre-Requisites[1][2]

-